

Spectroscopic characterization of "4-Bromomethyl-1,2-dihydroquinoline-2-one" (NMR, IR, MS)

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Bromomethyl-1,2-dihydroquinoline-2-one |
| Cat. No.: | B052548 |

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A Comparative Spectroscopic Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **4-Bromomethyl-1,2-dihydroquinoline-2-one**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents predicted spectroscopic data alongside experimentally obtained data for the closely related analogue, 4-methyl-1,2-dihydroquinolin-2-one. This comparison offers valuable insights for the characterization and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4-Bromomethyl-1,2-dihydroquinoline-2-one** and its methyl analogue.

Table 1: ^1H NMR Data (Predicted vs. Experimental)

| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ , ppm) | Multiplicity |
|--|---------------------|---|--------------|
| 4-Bromomethyl-1,2-dihydroquinoline-2-one | -CH ₂ Br | ~4.7 | s |
| H3 | | ~6.5 | s |
| H5, H6, H7, H8 | | ~7.2 - 7.8 | m |
| NH | | ~10.5 | br s |
| 4-Methyl-1,2-dihydroquinolin-2-one | -CH ₃ | 2.4 | s |
| H3 | | 6.2 | s |
| H5, H6, H7, H8 | | 7.2 - 7.7 | m |
| NH | | 11.8 | br s |

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ , ppm) |
|--|----------------------------|--|
| 4-Bromomethyl-1,2-dihydroquinoline-2-one | -CH ₂ Br | -30 |
| C3 | ~118 | |
| C4 | ~135 | |
| C4a | ~120 | |
| C5, C6, C7, C8 | ~115 - 130 | |
| C8a | ~138 | |
| C=O | ~164 | |
| 4-Methyl-1,2-dihydroquinolin-2-one | -CH ₃ | 18.5 |
| C3 | 116.2 | |
| C4 | 142.8 | |
| C4a | 121.3 | |
| C5, C6, C7, C8 | 115.0, 122.1, 125.0, 129.4 | |
| C8a | 138.5 | |
| C=O | 164.2 | |

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

| Compound | Functional Group | Predicted/Experimental Absorption (cm ⁻¹) |
|--|------------------|--|
| 4-Bromomethyl-1,2-dihydroquinoline-2-one | N-H stretch | ~3200-3000 |
| C-H stretch (aromatic) | | ~3100-3000 |
| C=O stretch (amide) | | ~1660 |
| C=C stretch (aromatic) | | ~1600, 1480 |
| C-Br stretch | | ~650 |
| 4-Methyl-1,2-dihydroquinolin-2-one | N-H stretch | 3160-3000 |
| C-H stretch (aromatic & aliphatic) | | 3050, 2920 |
| C=O stretch (amide) | | 1655 |
| C=C stretch (aromatic) | | 1605, 1490 |

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

| Compound | Ion | Predicted/Experimental m/z | Notes |
|--|------------|----------------------------|--|
| 4-Bromomethyl-1,2-dihydroquinoline-2-one | $[M]^+$ | 237/239 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| | $[M-Br]^+$ | 158 | Loss of Bromine radical. |
| 4-Methyl-1,2-dihydroquinolin-2-one | $[M]^+$ | 159 | Molecular ion peak. |
| | $[M-H]^+$ | 158 | Loss of a hydrogen radical. |
| | $[M-CO]^+$ | 131 | Loss of carbon monoxide. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

- Apply a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

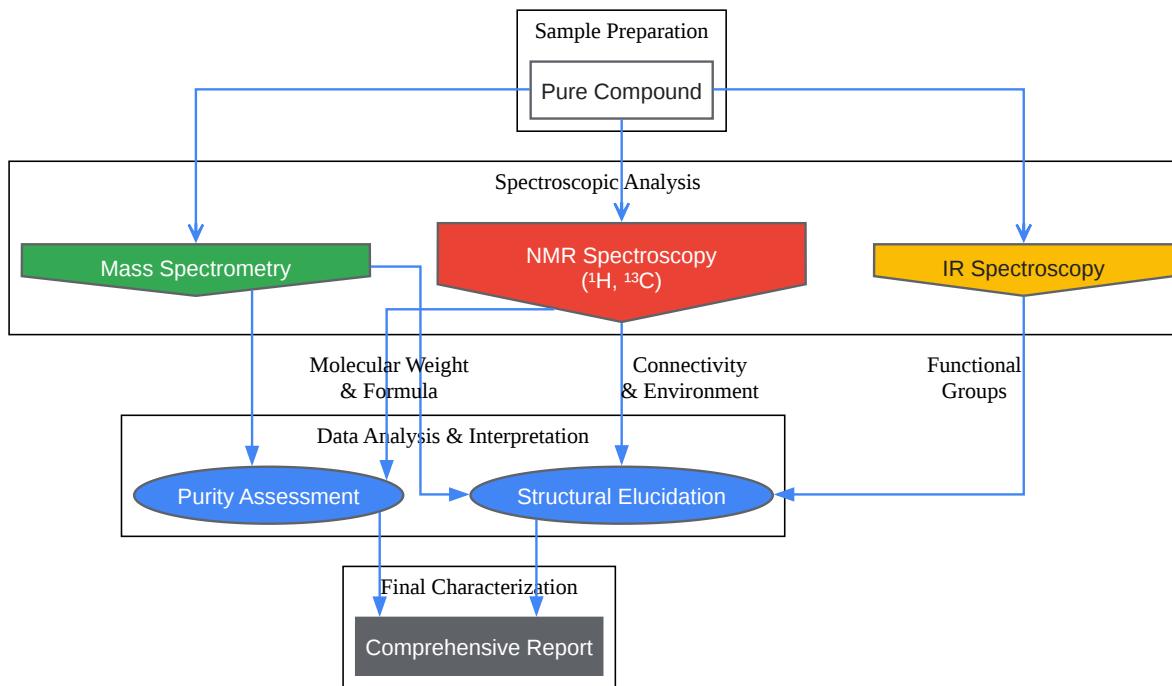
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- ESI-MS Acquisition (for accurate mass):
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the mass spectrum in positive or negative ion mode.
 - Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.
- EI-MS Acquisition (for fragmentation patterns):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthetic organic compound like **4-Bromomethyl-1,2-dihydroquinoline-2-one**.



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Caption: General workflow for the spectroscopic characterization of organic compounds.

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